(1-phenylcyclopropyl)methanamine chemical properties and structure
(1-phenylcyclopropyl)methanamine chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of (1-phenylcyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-phenylcyclopropyl)methanamine and its derivatives are of significant interest in medicinal chemistry, particularly in the development of neuropsychiatric pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological interactions of (1-phenylcyclopropyl)methanamine. It includes a detailed summary of its physicochemical data, a synthetic protocol, and visualizations of its role as a precursor for dopamine D2 receptor antagonists and its interaction with monoamine oxidase.
Chemical Properties and Structure
(1-phenylcyclopropyl)methanamine, a primary amine, possesses a unique structural motif combining a phenyl group and a cyclopropyl ring attached to a central carbon atom that is also bonded to an aminomethyl group. This structure is a key pharmacophore in various biologically active compounds.
Chemical Structure
-
IUPAC Name: (1-phenylcyclopropyl)methanamine[1]
-
Synonyms: 1-(1-phenylcyclopropyl)methanamine, cyclopropyl(phenyl)methanamine[2][3]
-
CAS Number: 935-42-2[1]
-
Molecular Formula: C₁₀H₁₃N[1]
-
SMILES: C1C(C1)(C2=CC=CC=C2)CN
-
InChI: 1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
Physicochemical Data
The following table summarizes the key physicochemical properties of (1-phenylcyclopropyl)methanamine and its hydrochloride salt.
| Property | Value | Source |
| (1-phenylcyclopropyl)methanamine (Free Base) | ||
| Molecular Weight | 147.22 g/mol | [1] |
| Boiling Point | 40-50 °C | [1] |
| Density | 1.047±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Orange oil | |
| (1-phenylcyclopropyl)methanamine Hydrochloride | ||
| CAS Number | 935-43-3 | [4] |
| Molecular Formula | C₁₀H₁₄ClN | [4] |
| Molecular Weight | 183.68 g/mol | [4] |
| Melting Point | 230-233 °C | [1] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Experimental Protocols
The synthesis of (1-phenylcyclopropyl)methanamine is most commonly achieved through the reduction of 1-phenylcyclopropanecarbonitrile.
Synthesis of (1-phenylcyclopropyl)methanamine
Materials:
-
1-phenylcyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
10% w/v Sodium hydroxide (NaOH) solution
-
0.2 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
A solution of 1-phenylcyclopropanecarbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.
-
Lithium aluminum hydride (1.8 g, 48 mmol) is added in portions over 5 minutes to the stirred solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the careful, dropwise addition of water (1.8 mL), followed by 10% w/v NaOH solution (1.8 mL), and finally water (5.4 mL). Note: Vigorous gas evolution will occur.
-
The resulting mixture is vacuum filtered.
-
The filtrate is extracted three times with 100 mL of 0.2 M HCl.
-
The combined acidic extracts are washed three times with 100 mL of diethyl ether.
-
The aqueous layer is then made basic by the addition of NaOH pellets (3.2 g, 80 mmol).
-
The basic aqueous layer is extracted three times with 100 mL of diethyl ether.
-
The combined organic extracts are washed twice with 100 mL of water, once with 100 mL of saturated brine, and then dried over MgSO₄.
-
The solvent is removed under reduced pressure to yield (1-phenylcyclopropyl)methanamine as an orange oil (4.98 g, 74% yield).
Characterization:
-
¹H NMR (CDCl₃): δ 7.1-7.5 (5H, m), 2.77 (2H, s), 1.3 (2H, br s), 0.6-0.95 (4H, m).
Biological Interactions and Signaling Pathways
(1-phenylcyclopropyl)methanamine serves as a versatile scaffold in the design of neuroactive compounds, primarily through its interaction with key proteins in the central nervous system.
Precursor for Dopamine D2 Receptor Antagonists
Derivatives of (1-phenylcyclopropyl)methanamine are utilized in the synthesis of antipsychotic medications that act as antagonists at the dopamine D2 receptor. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade that modulates neuronal activity. Antagonism of this receptor is a key mechanism of action for many antipsychotic drugs.
References
- 1. 1-phenylcyclopropanemethylamine | 935-42-2 [amp.chemicalbook.com]
- 2. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]
- 4. cas 935-43-3|| where to buy (1-Phenylcyclopropyl)methanamine hydrochloride [english.chemenu.com]
- 5. 935-43-3|(1-Phenylcyclopropyl)methylamine Hydrochloride|BLD Pharm [bldpharm.com]
